8-chloro-N-(3,5-dichlorophenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
Overview
Description
8-chloro-N-(3,5-dichlorophenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H15Cl3N2O and its molecular weight is 441.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.024996 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Pesticide Compounds
Research has led to the development of novel compounds by integrating chloro-substituted quinoline moieties with substituted amide groups. These compounds have shown promising pesticide potency, including herbicidal and fungicidal activities, against various pests and fungi, demonstrating the chemical versatility and potential agricultural applications of quinoline carboxamide derivatives (Xi-le Deng et al., 2021).
Environmental Contaminant Studies
Quinoline derivatives have been studied for their interactions with environmental contaminants, such as polychlorinated biphenyls (PCBs). These studies investigate how quinoline metabolites may form adducts with cellular components, contributing to our understanding of environmental toxicology and providing insights into mitigating the effects of PCBs (Miao Li et al., 2016).
Advanced Material Synthesis
Quinoline carboxamide derivatives are instrumental in synthesizing advanced materials, such as helical oligoamide foldamers. These materials have potential applications in nanotechnology and material science, showcasing the structural versatility and potential for creating novel materials with unique properties (Hua Jiang et al., 2003).
Analgesic and Anti-inflammatory Agents
Studies on cinchophen analogs, closely related to quinoline carboxamides, have revealed their potential as analgesic and anti-inflammatory agents. This highlights the broader pharmacological applications of quinoline derivatives beyond the scope of the initial query, offering avenues for developing new therapeutic agents (P. Mishra et al., 1988).
Photophysical and Photochemical Studies
Quinoline carboxamide derivatives have been explored for their photophysical and photochemical properties, contributing to fields like photodynamic therapy and the development of photosensitizers. Research into these properties helps in designing molecules with tailored absorption and emission characteristics for various scientific and industrial applications (Masatoshi Mori et al., 2021).
Properties
IUPAC Name |
8-chloro-N-(3,5-dichlorophenyl)-2-(2-methylphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3N2O/c1-13-5-2-3-6-17(13)21-12-19(18-7-4-8-20(26)22(18)28-21)23(29)27-16-10-14(24)9-15(25)11-16/h2-12H,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPWRQXRIPDOTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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